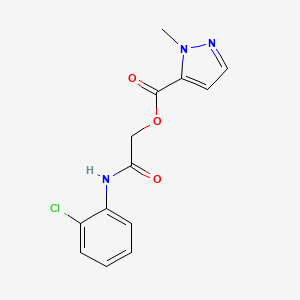![molecular formula C14H13ClF2N4O B14926567 N-(5-chloropyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926567.png)
N-(5-chloropyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(5-Chloro-2-pyridyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-pyridyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridyl Intermediate: The synthesis begins with the chlorination of a pyridine derivative to introduce the 5-chloro group.
Cyclopenta[c]pyrazole Formation: The next step involves the formation of the cyclopenta[c]pyrazole ring system through a cyclization reaction.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction.
Final Coupling Step: The final step involves coupling the pyridyl intermediate with the cyclopenta[c]pyrazole intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N~1~-(5-chloro-2-pyridyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group on the pyridyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridyl ring.
科学研究应用
N~1~-(5-chloro-2-pyridyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Chemical Biology: The compound is used in studies to understand its interaction with biological molecules and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism by which N1-(5-chloro-2-pyridyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
N~1~-(5-Chloro-2-pyridyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
N~1~-(5-Chloro-2-pyridyl)-2-[3-(methyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide: Similar structure with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in N1-(5-chloro-2-pyridyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.
属性
分子式 |
C14H13ClF2N4O |
|---|---|
分子量 |
326.73 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C14H13ClF2N4O/c15-8-4-5-11(18-6-8)19-12(22)7-21-10-3-1-2-9(10)13(20-21)14(16)17/h4-6,14H,1-3,7H2,(H,18,19,22) |
InChI 键 |
WAODUZGDWUNJNG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)N(N=C2C(F)F)CC(=O)NC3=NC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14926490.png)
![N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]furan-2-carbohydrazide](/img/structure/B14926494.png)
![4-[2-(difluoromethyl)pyrazol-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14926497.png)

![(2E)-N-(4-methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14926520.png)
![6-(4-methoxyphenyl)-3-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926523.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926524.png)

![4-[4-[(3-chlorophenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14926528.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926539.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14926545.png)
![N-[(2E)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-methylpyridin-2(1H)-ylidene]-1,3-benzodioxole-5-carboxamide](/img/structure/B14926553.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14926575.png)
